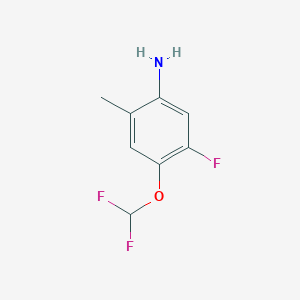

4-(Difluoromethoxy)-5-fluoro-2-methylaniline

Description

4-(Difluoromethoxy)-5-fluoro-2-methylaniline is a fluorinated aromatic amine with a unique substitution pattern, featuring a difluoromethoxy group (-OCF$2$H) at position 4, a fluorine atom at position 5, and a methyl group at position 2 of the aniline backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of proton pump inhibitors like pantoprazole sodium, where fluorinated anilines serve as key precursors . Its molecular formula is inferred as C$8$H$8$F$3$NO, with a molar mass of 191.15 g/mol, derived from substituent contributions:

- Benzene ring (C$6$H$5$)

- Amino group (-NH$_2$) at position 1

- Methyl (-CH$_3$) at position 2

- Difluoromethoxy (-OCF$_2$H) at position 4

- Fluorine (-F) at position 5

The presence of fluorine and difluoromethoxy groups enhances its lipophilicity and metabolic stability, making it valuable in drug design.

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

4-(difluoromethoxy)-5-fluoro-2-methylaniline |

InChI |

InChI=1S/C8H8F3NO/c1-4-2-7(13-8(10)11)5(9)3-6(4)12/h2-3,8H,12H2,1H3 |

InChI Key |

RXTQKLFUPNPOBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group .

Industrial Production Methods

For industrial production, continuous flow processes are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-(Difluoromethoxy)-5-fluoro-2-methylaniline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on cellular processes.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline are compared below with five analogous fluorinated anilines:

Structural and Functional Insights

- Steric and Electronic Profiles: The methyl group at position 2 provides steric hindrance, similar to 5-Bromo-4-iodo-2-methylaniline, which influences crystal packing and fluorescent properties .

Spectroscopic Comparisons :

Synthetic Utility :

- Halogenated analogs (e.g., 4-Chloro-5-fluoro-2-methoxyaniline) are preferred in agrochemistry, whereas the target compound’s difluoromethoxy group may improve pharmacokinetics in drug candidates .

Biological Activity

4-(Difluoromethoxy)-5-fluoro-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 4-(Difluoromethoxy)-5-fluoro-2-methylaniline

- Molecular Formula : C9H8F3N

- CAS Number : [Insert CAS Number if available]

The compound features a difluoromethoxy group and a fluoro substituent on the aromatic ring, which significantly influences its pharmacological properties.

The biological activity of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival, particularly in cancer cells. This inhibition disrupts critical biochemical pathways necessary for cell division.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially by interfering with bacterial growth mechanisms or disrupting quorum sensing pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for 4-(Difluoromethoxy)-5-fluoro-2-methylaniline:

Anticancer Properties

Research has indicated that 4-(Difluoromethoxy)-5-fluoro-2-methylaniline shows significant anticancer activity against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values : Studies have reported IC50 values in the low micromolar range, indicating potent inhibitory effects on cell viability.

Antimicrobial Properties

In antimicrobial assays, the compound demonstrated:

- Inhibition of Bacterial Growth : Against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Mechanism of Action : Potentially involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.